molecular formula C21H18FN3O4 B2609807 1-(4-fluorobenzyl)-N'-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105243-12-6

1-(4-fluorobenzyl)-N'-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No. B2609807
CAS RN: 1105243-12-6
M. Wt: 395.39
InChI Key: KFFRUMCZDHXZLZ-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorobenzyl)-N’-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide” is a complex organic molecule. It contains several functional groups, including a fluorobenzyl group, a methoxybenzoyl group, and a dihydropyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a dihydropyridine ring suggests that the compound may exhibit aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution, while the carbonyl group in the dihydropyridine ring might be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of a fluorine atom might increase the compound’s stability and affect its polarity .

Scientific Research Applications

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s challenging to predict the mechanism of action .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and reactivity. Additionally, if this compound has potential biological activity, it could be investigated as a pharmaceutical candidate .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N'-(4-methoxybenzoyl)-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4/c1-29-17-10-6-15(7-11-17)19(26)23-24-20(27)18-3-2-12-25(21(18)28)13-14-4-8-16(22)9-5-14/h2-12H,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFRUMCZDHXZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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